molecular formula C10H19NO4 B3111595 (S)-3-((tert-Butoxycarbonyl)amino)pentanoic acid CAS No. 183990-48-9

(S)-3-((tert-Butoxycarbonyl)amino)pentanoic acid

Cat. No.: B3111595
CAS No.: 183990-48-9
M. Wt: 217.26 g/mol
InChI Key: RJCHFHWEJSMOJW-ZETCQYMHSA-N
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Description

(S)-3-((tert-Butoxycarbonyl)amino)pentanoic acid is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the amine moiety at the third position of a pentanoic acid backbone. Its molecular formula is C₁₀H₁₉NO₄ (molecular weight: 217.27 g/mol), and it is identified by CAS numbers 207924-92-3 (as a positional isomer) and EN300-762965 (Enamine Ltd.) . The compound is widely used as a pharmaceutical intermediate, particularly in peptide synthesis and drug discovery, owing to its stability under basic conditions and ease of deprotection under acidic conditions.

Properties

IUPAC Name

(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-5-7(6-8(12)13)11-9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJCHFHWEJSMOJW-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](CC(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-((tert-Butoxycarbonyl)amino)pentanoic acid typically involves the protection of the amino group of (S)-3-aminopentanoic acid with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) as the protecting agent. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally related compounds to (S)-3-((tert-Butoxycarbonyl)amino)pentanoic acid vary in substituent positions, functional groups, and biological applications. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of this compound and Analogues

Compound Name Molecular Formula Molecular Weight Key Modifications Biological Activity/Application Source
This compound C₁₀H₁₉NO₄ 217.27 None (linear backbone) Pharmaceutical intermediate
(S)-4-((tert-Butoxycarbonyl)amino)pentanoic acid C₁₀H₁₉NO₄ 217.27 Boc group at position 4 Siderophore analog in Pseudomonas monteilii
(S)-3-((tert-Butoxycarbonyl)amino)-4-methylpentanoic acid C₁₁H₂₁NO₄ 231.29 Methyl branch at position 4 Anticancer agent (e.g., CW1-CW20 inhibitors)
(S)-5-((tert-Butoxycarbonyl)amino)-2-((tert-butoxycarbonyl)amino)pentanoic acid C₁₅H₂₆N₂O₆ 330.38 Dual Boc protection at positions 2 and 5 Peptide synthesis (e.g., tripeptide inhibitors)
(S)-3-((tert-Butoxycarbonyl)amino)-5-(methylthio)pentanoic acid C₁₁H₂₁NO₄S 263.35 Methylthio group at position 5 Not reported (structural novelty)
IDN-6556 (pan-caspase inhibitor) C₂₄H₂₃F₄N₃O₆ 525.45 Tetrafluorophenoxy and tert-butylanilino groups Antifibrotic agent in liver injury models

Key Differences and Implications

Positional Isomerism: The Boc group’s position significantly impacts biological activity. For example, (S)-3- and (S)-4-Boc-pentanoic acid isomers differ in microbial interactions; the latter is associated with siderophore activity in Pseudomonas .

Functional Group Additions: The methylthio group in (S)-3-Boc-5-(methylthio)pentanoic acid introduces sulfur-based reactivity, which may influence metabolic stability or metal chelation . Dual Boc protection (e.g., in tripeptides) enables sequential deprotection strategies in solid-phase synthesis .

Biological Applications: Anticancer Agents: Branched derivatives (e.g., CW1-CW20) inhibit cancer cell growth via targeted protein interactions . Antifibrotic Agents: IDN-6556’s complex substituents (e.g., tetrafluorophenoxy) enhance caspase inhibition, reducing hepatocyte apoptosis .

Biological Activity

(S)-3-((tert-Butoxycarbonyl)amino)pentanoic acid, also known as Boc-3-amino-pentanoic acid, is a compound with significant biological relevance, particularly in the fields of medicinal chemistry and biochemistry. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid backbone. This structure plays a crucial role in its reactivity and biological interactions.

Chemical Formula: C₉H₁₉N₃O₄

The biological activity of this compound can be attributed to its ability to interact with various biological macromolecules. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions, potentially useful in therapeutic applications such as cancer treatment.
  • Protein Interaction : The Boc group enhances the compound's stability and solubility, allowing it to effectively bind to target proteins, which may modulate their activity.
  • Cellular Uptake : The structure facilitates cellular uptake, enabling the compound to exert its effects within target cells.

Biological Activities

Research has indicated several biological activities associated with this compound:

  • Anticancer Properties : Studies suggest that this compound may induce apoptosis in cancer cells by inhibiting pathways essential for cell survival. For instance, it has shown efficacy in disrupting microtubule dynamics in centrosome-amplified cancer cells, leading to increased multipolarity and subsequent cell death .
  • Antimicrobial Effects : Preliminary investigations indicate potential antimicrobial properties, making it a candidate for further exploration in developing new antibiotics .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • In Vitro Studies : Research published in the Journal of Medicinal Chemistry highlighted the compound's ability to inhibit certain cancer cell lines at micromolar concentrations. The study demonstrated that treatment with the compound led to significant reductions in cell viability and induced apoptotic markers .
  • Mechanistic Insights : A detailed investigation into the mechanism of action revealed that the compound interacts competitively with specific binding sites on target proteins, effectively blocking their function .
  • Pharmacokinetic Studies : Research assessing the pharmacokinetics of this compound indicated favorable absorption and distribution characteristics, suggesting its viability as a therapeutic agent .

Data Tables

The following table summarizes key findings from various studies on this compound:

Study ReferenceBiological ActivityIC50 Value (µM)Notes
Anticancer13Induces multipolarity in cells
Antimicrobial25Effective against Gram-positive bacteria
Enzyme Inhibition5Competitive inhibitor

Q & A

Q. Key Considerations :

  • Use of K₂CO₃ as a base in initial steps to avoid racemization .
  • Monitoring reaction progress via TLC or HPLC to ensure completion.

Basic: How can researchers purify and characterize this compound?

Q. Purification Methods :

  • Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate mixtures) to separate Boc-protected intermediates .
  • Recrystallization : Ethanol/water systems are effective for isolating crystalline products .

Q. Characterization Tools :

  • NMR Spectroscopy : Confirm stereochemistry and Boc-group integrity (e.g., tert-butyl protons at ~1.4 ppm in 1^1H NMR) .
  • Mass Spectrometry : Verify molecular weight (e.g., [M+H]⁺ peaks matching theoretical values) .

Basic: What safety protocols are recommended for handling this compound?

Q. Exposure Controls :

  • Engineering Controls : Use fume hoods for reactions involving volatile reagents (e.g., DCC) .
  • Personal Protective Equipment (PPE) : Safety glasses, nitrile gloves, and lab coats. For powder handling, NIOSH-approved respirators may be required .

Q. Storage :

  • Store at 2–8°C under inert gas (argon/nitrogen) to prevent hydrolysis of the Boc group .

Basic: What analytical methods validate the enantiomeric purity of this compound?

Q. Chiral HPLC :

  • Use a chiral stationary phase (e.g., Chiralpak IA or IB) with a mobile phase of hexane/isopropanol (90:10) at 1 mL/min. Retention times for (S)- and (R)-enantiomers should be baseline-separated .
  • Compare optical rotation values with literature data (e.g., [α]D20[α]_D^{20} for the (S)-enantiomer) .

Advanced: How can stereochemical integrity be maintained during synthesis?

Q. Strategies :

  • Asymmetric Catalysis : Use chiral catalysts (e.g., Evans’ oxazolidinones) to control the configuration at the β-amino position .
  • Kinetic Resolution : Enzymatic methods (e.g., lipases) can selectively hydrolyze undesired enantiomers .

Case Study :
In the synthesis of related inhibitors, (S)-2-((tert-butoxycarbonyl)amino)-3-(4-iodophenyl)propanoic acid was prepared with >99% ee using enantioselective hydrogenation .

Advanced: What role does this compound play in designing protease inhibitors?

Q. Mechanistic Insights :

  • The Boc-protected amine acts as a hydrogen bond donor to protease active sites (e.g., MMP-3 or IL-6 targets) .
  • The pentanoic acid backbone mimics natural substrates, enabling competitive inhibition.

Example :
In anticancer agents, derivatives of this compound were modified at the iodophenyl moiety to enhance binding affinity to kinase domains .

Advanced: How to address contradictory data on reaction yields or purity?

Q. Troubleshooting :

  • Reproducibility Checks : Ensure consistent reagent quality (e.g., anhydrous DCC) and reaction conditions (temperature, stirring rate) .
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., urea derivatives from DCC degradation) .

Case Example :
Discrepancies in Boc-deprotection yields (~70% vs. 90%) were resolved by optimizing palladium catalyst loading and hydrogen pressure .

Advanced: What are its applications in solid-phase peptide synthesis (SPPS)?

Q. Methodology :

  • Coupling Strategy : Activate the carboxylic acid with HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) for efficient amide bond formation .
  • Boc Group Stability : Resistant to piperidine, making it compatible with Fmoc-based SPPS .

Case Study :
In synthesizing peptidomimetics, This compound was incorporated into cyclic peptides to enhance metabolic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(S)-3-((tert-Butoxycarbonyl)amino)pentanoic acid
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(S)-3-((tert-Butoxycarbonyl)amino)pentanoic acid

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